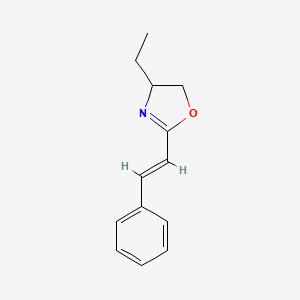
4-Ethyl-2-styryl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-styryl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 4-position and a styryl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-styryl-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective .
化学反応の分析
Types of Reactions
4-Ethyl-2-styryl-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and DBU. Reaction conditions often involve room temperature for cyclodehydration and elevated temperatures for oxidation processes .
Major Products
The major products formed from the reactions of this compound include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .
科学的研究の応用
4-Ethyl-2-styryl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 4-Ethyl-2-styryl-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets and pathways. The compound’s oxazole ring structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities .
類似化合物との比較
4-Ethyl-2-styryl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-Styryl-4,5-dihydrooxazole: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: These compounds contain a similar five-membered ring with nitrogen and oxygen atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-ethyl-2-[(E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-12-10-15-13(14-12)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3/b9-8+ |
InChIキー |
RJGPBUVQAGWKMN-CMDGGOBGSA-N |
異性体SMILES |
CCC1COC(=N1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CCC1COC(=N1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)


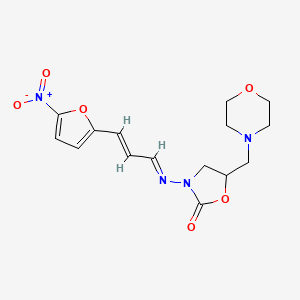
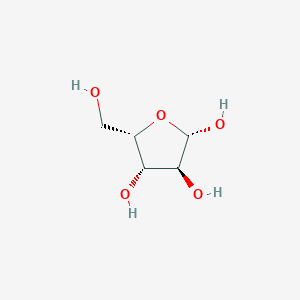
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
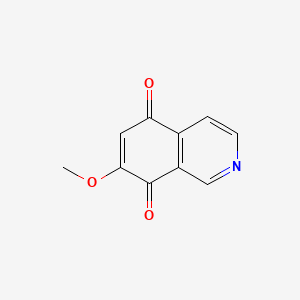
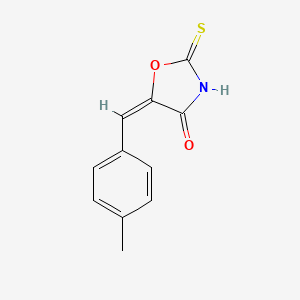
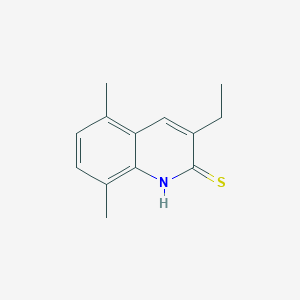
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
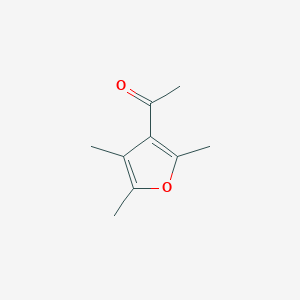
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)

